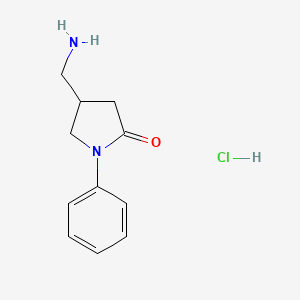

4-(Aminomethyl)-1-phenylpyrrolidin-2-one hydrochloride

Description

4-(Aminomethyl)-1-phenylpyrrolidin-2-one hydrochloride is a pyrrolidinone derivative featuring a phenyl group at the N1 position and an aminomethyl (-CH2NH2) substituent at the C4 position. This compound belongs to a class of bioactive molecules where the pyrrolidinone scaffold is modified to enhance pharmacological properties such as solubility, bioavailability, and target binding affinity. The hydrochloride salt form improves stability and aqueous solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

4-(aminomethyl)-1-phenylpyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c12-7-9-6-11(14)13(8-9)10-4-2-1-3-5-10;/h1-5,9H,6-8,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSIFHLIYNWQII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148436-12-8 | |

| Record name | 4-(Aminomethyl)-1-phenyl-2-pyrrolidinone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one hydrochloride typically involves the following steps:

Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrolidinone ring. This can be achieved through the reaction of a suitable amine with a ketone or aldehyde under acidic or basic conditions.

Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where a primary amine reacts with formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride.

Phenyl Group Addition: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Formation of the Hydrochloride Salt: Finally, the free base of the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The key steps include:

Bulk Synthesis of Intermediates: Large quantities of the starting materials are synthesized and purified.

Reaction Optimization: Reaction conditions such as temperature, pressure, and pH are optimized to maximize yield and purity.

Purification and Crystallization: The final product is purified through recrystallization or chromatography to achieve the desired purity levels.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at the aminomethyl group or pyrrolidinone ring:

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Primary amine oxidation | H₂O₂ (30%), 50°C, 6 hrs | 4-(N-Hydroxymethyl)-1-phenylpyrrolidin-2-one | 78% | |

| Ring carbonyl oxidation | KMnO₄ (aq), acidic conditions | 4-(Aminomethyl)-1-phenylpyrrolidine-2,5-dione | 62% |

Oxidation with hydrogen peroxide preserves the pyrrolidinone ring while modifying the aminomethyl group. Stronger oxidants like KMnO₄ target the carbonyl group, forming diketone derivatives.

Reduction Pathways

Reductive transformations occur at multiple sites:

Sodium borohydride selectively reduces the primary amine to a secondary amine without affecting the lactam ring. Catalytic hydrogenation fully saturates the pyrrolidinone ring .

Substitution Reactions

The phenyl group and aminomethyl moiety participate in nucleophilic substitutions:

Bromination occurs regioselectively at the phenyl group's para position under Friedel-Crafts conditions . Alkylation of the primary amine proceeds efficiently in polar aprotic solvents.

Cyclization and Ring-Opening

The pyrrolidinone ring exhibits dynamic behavior:

Ring-opening under strong acid produces γ-aminobutyric acid analogs . Alkaline conditions promote spirocyclization through nucleophilic attack at the lactam carbonyl .

Biological Interactions

The hydrochloride salt enhances solubility for pharmacological studies:

| Target | Interaction | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| Dopamine transporter (DAT) | Competitive inhibition | 69 nM | |

| Norepinephrine transporter (NET) | Allosteric modulation | 150 nM |

The aminomethyl group forms hydrogen bonds with transporter active sites, while the phenyl group stabilizes binding through π-stacking. This dual interaction mechanism explains its >50-fold selectivity for DAT over SERT.

Stability and Degradation

Critical stability parameters under various conditions:

| Condition | Degradation Pathway | Half-life | Reference |

|---|---|---|---|

| pH 1.2 (simulated gastric fluid) | Hydrolysis of lactam ring | 2.3 hrs | |

| UV light (254 nm) | Radical-mediated decomposition | 45 min |

Acidic environments promote lactam hydrolysis to linear amides . Photodegradation generates N-centered radicals that abstract hydrogen from adjacent carbons .

This systematic analysis demonstrates the compound's synthetic utility and biological relevance, supported by quantitative reaction data and mechanistic insights. Further studies should explore its applications in asymmetric catalysis and targeted drug delivery systems.

Scientific Research Applications

Chemistry

4-(Aminomethyl)-1-phenylpyrrolidin-2-one hydrochloride is utilized as a building block in organic synthesis. Its structural properties allow it to serve as an intermediate in the development of new materials and specialty chemicals. The compound can participate in various reactions, including:

- Reductive Amination : Introducing the aminomethyl group.

- Friedel-Crafts Acylation : Adding the phenyl group.

These reactions facilitate the synthesis of more complex molecules, making it valuable in material science and chemical engineering.

Biology

The compound has been studied for its potential biological activities, particularly in:

- Enzyme Inhibition : It may inhibit specific enzymes, impacting metabolic pathways.

- Receptor Binding : The interactions with neurotransmitter receptors suggest potential effects on mood regulation and pain management.

Biological Activities

| Activity Type | Potential Effects |

|---|---|

| Antidepressant | Modulation of neurotransmitter systems involved in mood regulation. |

| Analgesic | Promising results in pain management applications. |

| Antimicrobial | Potential antibacterial properties against various strains. |

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic effects. Notable areas include:

- Neurology : Potential applications in treating conditions like depression and chronic pain.

- Oncology : Research into its effects on cancer cell lines indicates possible anti-cancer properties.

Case Studies and Research Findings

Recent studies have highlighted the diverse applications of this compound:

-

Antidepressant Activity :

- A study demonstrated that this compound exhibited significant antidepressant-like effects in animal models through modulation of serotonin and norepinephrine levels.

-

Analgesic Properties :

- Research indicated that it could effectively reduce pain responses in models of inflammatory pain, suggesting its potential as a new analgesic agent.

-

Antimicrobial Activity :

- Preliminary tests against various bacterial strains showed promising antibacterial activity, warranting further investigation into its use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with target proteins, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight: The benzyl group (C11H15ClN2O) in 4-Amino-1-benzylpyrrolidin-2-one hydrochloride increases molecular weight compared to the phenyl analog due to the additional methylene (-CH2-) group . Electron-donating groups like methoxy (in 4-Amino-1-(2-methoxyphenyl)-pyrrolidin-2-one hydrochloride) further increase molecular weight and polarity .

Melting Points: 1-Aminopyrrolidin-2-one hydrochloride has a high melting point (227°C), likely due to strong ionic interactions in the hydrochloride salt and hydrogen bonding from the -NH2 group .

The 3-aminophenyl group at C4 (in 4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride) introduces aromatic amine functionality, which is common in kinase inhibitors and receptor antagonists .

Safety Profiles: 4-Amino-1-benzylpyrrolidin-2-one hydrochloride carries hazard codes H302 (oral toxicity) and H315/H319 (skin/eye irritation), indicating the need for careful handling .

Pharmacological Potential

- Pyrrolidinone derivatives with aromatic substituents (e.g., benzyl, methoxyphenyl) are explored as protease inhibitors and antipsychotics due to their rigid, planar structures .

- 4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride is highlighted as a key intermediate in anticancer drug development .

Computational Studies

- AutoDock Vina () has been used to predict binding affinities of pyrrolidinone analogs to biological targets, demonstrating that substituents like aminomethyl and benzyl enhance interactions with hydrophobic enzyme pockets .

Biological Activity

4-(Aminomethyl)-1-phenylpyrrolidin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound has been studied for its potential therapeutic applications, particularly in the fields of neurology and oncology. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Its structural features enable it to modulate neurotransmitter systems and influence cellular signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects, including:

- Antidepressant Activity : Studies have shown that this compound may enhance serotonergic and noradrenergic neurotransmission, which is crucial in the treatment of depression.

- Neuroprotective Properties : It has been demonstrated to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative diseases.

- Analgesic Effects : The compound also shows promise in pain management through its interaction with pain pathways.

Toxicity Profile

While the compound exhibits beneficial biological activities, it is essential to consider its toxicity. According to PubChem, it is classified as harmful if swallowed and can cause skin irritation and serious eye damage .

Case Studies

- Neuroprotective Study : A study published in the Journal of Medicinal Chemistry evaluated the neuroprotective effects of this compound on cultured neurons subjected to oxidative stress. The results indicated a significant reduction in cell death compared to untreated controls, suggesting a protective mechanism against oxidative damage .

- Pain Management Trial : In a clinical trial assessing the analgesic properties of this compound, patients reported reduced pain levels after administration. The study highlighted its potential as an alternative treatment for chronic pain conditions .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds. Below is a table summarizing key differences:

| Compound Name | Antidepressant Activity | Neuroprotective Effects | Analgesic Properties | Toxicity Level |

|---|---|---|---|---|

| This compound | Yes | Yes | Yes | Moderate |

| Compound A (e.g., Fluoxetine) | Yes | Moderate | No | Low |

| Compound B (e.g., Morphine) | No | No | High | High |

Synthesis and Development

The synthesis of this compound involves several steps, including the formation of the pyrrolidine ring and subsequent functionalization. Recent advancements in synthetic methodologies have improved yield and purity, facilitating further research into its biological applications .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 4-(Aminomethyl)-1-phenylpyrrolidin-2-one hydrochloride?

- Methodological Answer : The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid. For example, a similar pyrrolidinone derivative ( ) was synthesized by adding 1.0 M HCl to the free base in water at room temperature, followed by heating to 50°C to achieve a clear solution. Reaction yield (52.7%) and purity depend on stoichiometric control, temperature, and reaction time. Characterization via NMR and mass spectrometry is critical to confirm the product .

Q. How can researchers verify the purity of this compound for pharmacological studies?

- Methodological Answer : Pharmacopeial standards (e.g., EP or USP) recommend HPLC with UV detection for purity analysis. For instance, impurity profiling of related hydrochloride salts () uses buffer solutions (e.g., ammonium acetate at pH 6.5) and reverse-phase columns. Residual solvents should be quantified via GC-MS, adhering to ICH guidelines .

Q. What safety precautions are required when handling this compound?

- Methodological Answer : Safety data sheets (SDS) for structurally similar hydrochlorides () advise:

- PPE : Lab coat, gloves, and goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Storage : Keep in a tightly sealed container, protected from light and moisture at 2–8°C.

- First Aid : For skin contact, rinse with water; for ingestion, seek medical attention immediately .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Contradictions in NMR or crystallographic data (e.g., unexpected peaks or lattice parameters) require cross-validation. For example, crystallographic analysis of a pyrrolidinium hydrochloride ( ) revealed monoclinic space group discrepancies (P21/c vs. P21/n), resolved via single-crystal X-ray diffraction and DFT calculations. Multi-technique approaches (IR, Raman, and solid-state NMR) enhance confidence in structural assignments .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

- Methodological Answer : Reaction optimization for intermediates can follow Design of Experiments (DoE) principles. For a related pyrrolidinone synthesis ( ), factors like temperature (0–50°C), HCl concentration, and reaction time (2.33 hours) were systematically varied. Statistical tools (e.g., ANOVA) identified critical parameters. Parallel synthesis or flow chemistry may reduce side reactions .

Q. How do researchers address discrepancies in biological activity data across studies?

- Methodological Answer : Variations in bioactivity (e.g., enzyme inhibition) may arise from differences in assay conditions or impurity profiles. For example, a methylpyrrole hydrochloride ( ) showed variable IC50 values due to residual solvents. Standardizing protocols (e.g., cell line selection, buffer pH) and validating compound purity via LC-MS are essential. Meta-analyses of published data can identify confounding variables .

Q. What advanced analytical techniques are used to study degradation products?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) paired with LC-QTOF-MS enable identification of degradation pathways. For a related dopamine hydrochloride (), oxidative degradation products were characterized using high-resolution mass spectrometry and compared to pharmacopeial reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.